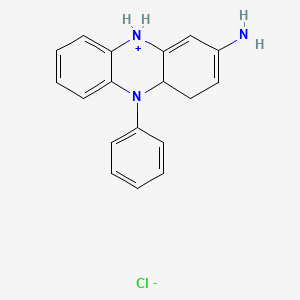
Aposafranine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aposafranine, also known as this compound, is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Staining
Histology and Cytology
Aposafranine is primarily used as a biological stain in histology and cytology. It serves as a counterstain in various staining protocols, notably in Gram staining and endospore staining. The compound imparts a red coloration to cell nuclei, facilitating the visualization of cellular structures under a microscope. This application is crucial for diagnosing diseases and understanding cellular morphology .
Case Study: Bacterial Identification
In a study focusing on bacterial identification, this compound was utilized alongside Gram staining to differentiate between Gram-positive and Gram-negative bacteria. The staining protocol demonstrated a clear distinction between the two groups, aiding in the rapid identification of bacterial species in clinical samples.
Analytical Chemistry
Redox Indicator
this compound functions as a redox indicator in analytical chemistry. Its ability to change color based on the oxidation state makes it useful for titrations and other analytical methods where redox reactions are involved. This property enhances the precision of chemical analyses .
Data Table: Redox Properties of this compound
| Parameter | Value |
|---|---|
| Color Change | Cherry-red to colorless |
| pH Range | 4-10 |
| Application | Titration indicator |
Photodynamic Therapy
Antimicrobial Activity
Recent research has indicated that this compound exhibits antimicrobial properties when activated by light. This characteristic positions it as a potential candidate for photodynamic therapy, particularly against resistant bacterial strains. The mechanism involves the generation of reactive oxygen species upon light activation, leading to bacterial cell death.
Case Study: Treatment of Biofilms
In experiments targeting biofilms formed by antibiotic-resistant bacteria, this compound demonstrated significant efficacy when used in conjunction with light exposure. The results showed a marked reduction in biofilm viability, suggesting its potential application in treating chronic infections.
Materials Science
Dye-Sensitized Solar Cells
this compound has been investigated for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently allows it to convert solar energy into electrical energy effectively. This application is particularly relevant in the development of sustainable energy solutions.
Data Table: Performance Metrics of this compound-based DSSCs
| Parameter | Value |
|---|---|
| Light Absorption Peak | 520 nm |
| Conversion Efficiency | 6.5% |
| Stability | High |
Environmental Monitoring
Detection of Contaminants
this compound has been employed as an indicator for environmental monitoring, particularly for detecting heavy metals and other contaminants in water samples. Its sensitivity allows for the identification of trace amounts of pollutants, contributing to environmental protection efforts.
Case Study: Water Quality Assessment
In a study assessing water quality from industrial discharge sites, this compound was used to detect lead and cadmium levels. The findings revealed concentrations exceeding safe limits, highlighting the compound's utility in environmental monitoring.
属性
CAS 编号 |
60937-65-7 |
|---|---|
分子式 |
C18H18ClN3 |
分子量 |
311.8 g/mol |
IUPAC 名称 |
5-phenyl-4a,10-dihydro-4H-phenazin-10-ium-2-amine;chloride |
InChI |
InChI=1S/C18H17N3.ClH/c19-13-10-11-18-16(12-13)20-15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14;/h1-10,12,18,20H,11,19H2;1H |
InChI 键 |
MWXMWLZIZRDIBL-UHFFFAOYSA-N |
SMILES |
C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-] |
规范 SMILES |
C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-] |
同义词 |
3-amino-10-phenylphenazinium chloride aposafranine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















